4-iodo-1-methanesulfonyl-1H-pyrazole
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Overview
Description
4-Iodo-1-methanesulfonyl-1H-pyrazole is an organic compound belonging to the class of aryl iodides. It features a pyrazole ring substituted with an iodine atom at the 4-position and a methanesulfonyl group at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-1-methanesulfonyl-1H-pyrazole typically involves the iodination of a pyrazole precursor. One common method is the reaction of 1-methanesulfonyl-1H-pyrazole with iodine in the presence of a base such as ammonium hydroxide. This reaction yields this compound along with other iodinated products .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-1-methanesulfonyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur or nitrogen atoms.
Cyclization Reactions: It can form cyclic structures through reactions with other compounds.
Common Reagents and Conditions
Iodination: Iodine and ammonium hydroxide are commonly used for iodination reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, iodination can yield di-iodo or tri-iodo pyrazoles .
Scientific Research Applications
4-Iodo-1-methanesulfonyl-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of biologically active compounds, potentially leading to new pharmaceuticals.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Chemical Biology: It can be used to study enzyme mechanisms and interactions due to its ability to form stable complexes with proteins.
Mechanism of Action
The mechanism of action of 4-iodo-1-methanesulfonyl-1H-pyrazole involves its interaction with molecular targets such as enzymes. For instance, it can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The specific pathways involved depend on the biological context and the target enzyme .
Comparison with Similar Compounds
Similar Compounds
4-Iodopyrazole: Similar in structure but lacks the methanesulfonyl group.
1-Methyl-4-iodo-1H-pyrazole: Contains a methyl group instead of a methanesulfonyl group.
Properties
IUPAC Name |
4-iodo-1-methylsulfonylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5IN2O2S/c1-10(8,9)7-3-4(5)2-6-7/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXQROQQKXTKAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C=C(C=N1)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5IN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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